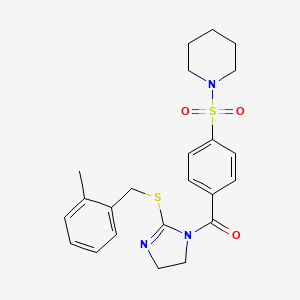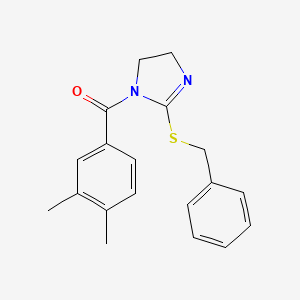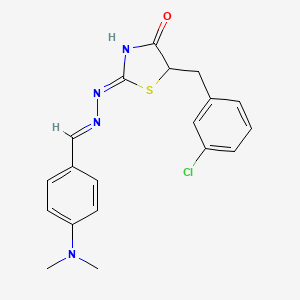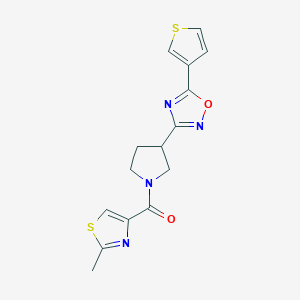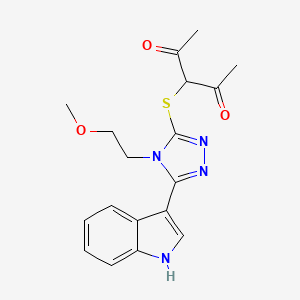![molecular formula C17H14ClFN4O B2444696 N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226447-29-5](/img/structure/B2444696.png)
N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The molecule also contains chlorophenyl and fluorophenyl groups, which are aromatic rings with chlorine and fluorine substituents, respectively .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process known as azide-alkyne Huisgen cycloaddition . The chlorophenyl and fluorophenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the attached chlorophenyl and fluorophenyl groups. The electron-withdrawing nature of the chlorine and fluorine atoms could influence the electronic distribution within the molecule .Chemical Reactions Analysis
As an organic compound containing a triazole ring, this molecule could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the triazole ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine and fluorine atoms could increase the compound’s polarity and influence its solubility. The aromatic rings and the triazole group could contribute to the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Compounds with structural similarities to N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and characterized, highlighting the methodologies and conditions favorable for the synthesis of complex triazole derivatives. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a multi-step process starting with 4-chlorobenzenamine, under specific conditions such as a reaction temperature around 78℃ and a reaction time of 8 hours, yielding up to 88% of the target compound. The synthesized compound was characterized by techniques such as 1H NMR and MS, emphasizing the importance of structural characterization in chemical research (Kan, 2015).
Antipathogenic Activities
Research on derivatives of similar structures has shown significant antipathogenic activities, particularly against bacterial strains known for their biofilm formation capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms like chlorine, bromine, and fluorine on the phenyl substituent of the thiourea moiety in these compounds correlates with their antimicrobial efficacy, indicating the potential of such compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-13-6-4-12(5-7-13)8-9-20-17(24)16-11-23(22-21-16)15-3-1-2-14(19)10-15/h1-7,10-11H,8-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFXEXAFLSBFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)
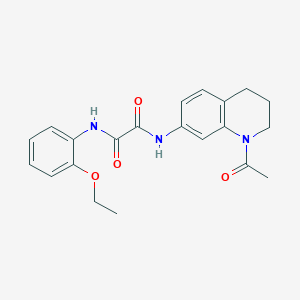
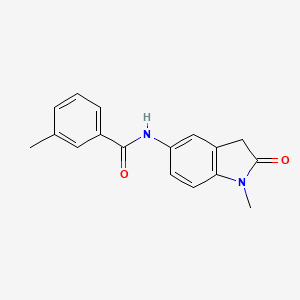
dimethylsilane](/img/structure/B2444621.png)
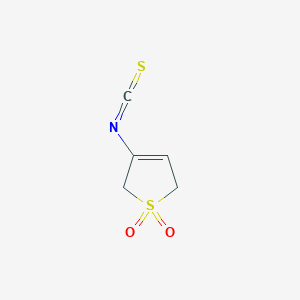
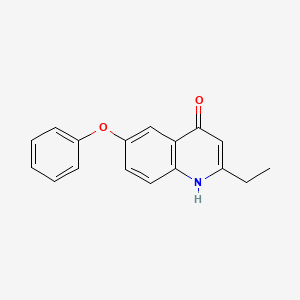
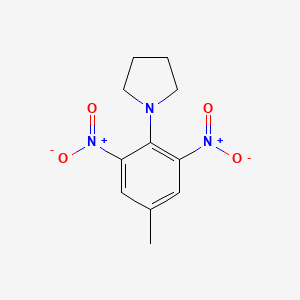
![(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2444627.png)
![4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2444629.png)
